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Executive Summary

Methyl 2-undecynoate (CAS: 10522-18-6), commercially known as Methyl Decine Carbonate,
is an

-unsaturated alkynyl ester characterized by its electron-deficient triple bond.[1][2] While
historically utilized in the fragrance industry for its powerful violet-leaf and green floral notes, its
primary value in contemporary research lies in its utility as a Michael acceptor and a
dipolarophile in organic synthesis.

This guide reviews the compound's applications in medicinal chemistry, specifically focusing on
its role as a precursor for fatty acid-tethered heterocycles (triazoles, pyrazoles) and its unique
reactivity profile.

Chemical Profile & Reactivity
Methyl 2-undecynoate possesses a conjugated system that renders the

-carbon highly electrophilic. This structural feature dictates its reactivity with nucleophiles and
dipoles.
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Property Data
IUPAC Name Methyl undec-2-ynoate
CAS Number 10522-18-6

Methyl decine carbonate; 2-Undecynoic acid
Synonyms
methyl ester

Molecular Formula

Molecular Weight 196.29 g/mol

Functional Group -Alkynyl Ester

Key Reactivity Michael Addition, 1,3-Dipolar Cycloaddition

Mechanistic Causality

The polarization of the triple bond by the ester group (

) lowers the LUMO energy, facilitating:

» Nucleophilic Attack: Hard and soft nucleophiles attack the
-position.

o Cycloaddition: Acts as an electron-poor dipolarophile in reactions with azides and diazo
compounds.

Applications in Heterocyclic Synthesis

The most significant research application of methyl 2-undecynoate is its use in synthesizing
lipid-tethered heterocycles. These "fatty" heterocycles are increasingly explored for their ability
to penetrate cell membranes while carrying pharmacophores.

Synthesis of 1,2,3-Triazoles (Click Chemistry)

The reaction of methyl 2-undecynoate with sodium azide (

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b078527?utm_src=pdf-body
https://www.benchchem.com/product/b078527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

) yields 1,2,3-triazole derivatives. This pathway is critical for generating libraries of antimicrobial
agents where the lipophilic tail (undecyl chain) enhances membrane disruption.

e Protocol Overview: The reaction typically proceeds via a [3+2] cycloaddition. Unlike terminal
alkynes which require Copper(l) catalysis (CuUAAC) for regioselectivity, the internal alkyne of
methyl 2-undecynoate reacts under thermal conditions or with specific ruthenium catalysts
to yield 1,4,5-trisubstituted triazoles.

 Literature Insight: Research indicates that fatty acid esters like methyl 2-undecynoate react
with

in DMF to afford corresponding triazoles, which serve as bioisosteres for amide bonds in
peptide mimetics [1].

Synthesis of Pyrazoles via Hydrazine Condensation

Methyl 2-undecynoate serves as a precursor for pyrazolone derivatives when reacted with
hydrazine hydrate.

e Mechanism: The hydrazine nitrogen attacks the electrophilic

-carbon (Michael addition), followed by intramolecular cyclization (displacing the methoxy
group) to form the pyrazole ring.

» Application: Pyrazoles derived from long-chain alkynoates exhibit potent anti-inflammatory

and antifungal properties due to the dual action of the heterocycle and the lipophilic chain.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from the central methyl 2-
undecynoate scaffold.
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Figure 1: Divergent synthetic pathways utilizing Methyl 2-Undecynoate as a core electrophilic
scaffold.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for

-alkynyl esters and must be validated in your specific laboratory setting.

Protocol A: Synthesis of 4-Carbomethoxy-5-octyl-1,2,3-
triazole

Objective: Conversion of methyl 2-undecynoate to a triazole scaffold.

* Reagents: Methyl 2-undecynoate (1.0 eq), Sodium Azide (1.5 eq), Dimethylformamide
(DMF, anhydrous), Ammonium Chloride (

)-

o Setup: Flame-dried round-bottom flask under inert atmosphere (

).

e Procedure:
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o Dissolve methyl 2-undecynoate in DMF (0.5 M concentration).
o Add Sodium Azide carefully (Warning:

is toxic and shock-sensitive).

o Heat the mixture to 80°C for 12—24 hours. Monitor via TLC (disappearance of the alkyne
spot).

o Quench: Cool to room temperature. Pour into ice-cold saturated

solution.

o Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove
DMF.

o Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: Self-Validating Purity Check

Before using Methyl 2-undecynoate in synthesis, ensure it is free from the saturated analog
(Methyl undecanoate) which is unreactive in these pathways.

e 1H NMR Validation: Look for the triplet at

~2.3 ppm (propargylic protons,

) and the absence of the multiplet at
~1.6 ppm typical of saturated
-protons.

» IR Spectroscopy: Confirm the presence of the weak

stretch at ~2230 cm~* and the conjugated ester carbonyl at ~1715 cm™1.

Safety & Toxicology (HSE Profile)
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For researchers handling this compound, the safety profile differs from standard fatty esters

due to the reactive triple bond.

Hazard Class Code Description Mitigation
) Wear chemical splash
Causes serious eye
Eye Damage H318 goggles and face
damage.[3] )
shield.
Double-gloving
o May cause an allergic  (Nitrile)
Sensitization H317 ) ) )
skin reaction. recommended; avoid
aerosolization.
Toxic to aquatic life Collect all waste for
Aquatic Toxicity H411 with long-lasting incineration; do not

effects.

pour down drains.

Sensitization Mechanism: As a Michael acceptor, methyl 2-undecynoate can alkylate skin

proteins (haptenization), leading to T-cell mediated hypersensitivity. This is a known issue with

"Methyl Heptine/Octine Carbonate" analogs in perfumery [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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